molecular formula C17H15N5O B4559651 2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4559651
M. Wt: 305.33 g/mol
InChI Key: NDHNYPCKCLUOMG-UHFFFAOYSA-N
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Description

2-Phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core. Its structure includes:

  • Position 7: An isopropyl (propan-2-yl) group, introducing steric bulk and lipophilicity.

This compound belongs to the pyrido-triazolo-pyrimidine class, known for diverse biological activities, including kinase inhibition, antimicrobial, and anticancer properties .

Properties

IUPAC Name

4-phenyl-11-propan-2-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-11(2)21-9-8-14-13(16(21)23)10-18-17-19-15(20-22(14)17)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHNYPCKCLUOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the following steps:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and pyrimidine rings enable nucleophilic attacks at electron-deficient positions. For example:

  • Amination : Reaction with ammonia or primary amines at the C3 position of the pyrimidine ring yields substituted derivatives (e.g., 3-amino analogs) under refluxing ethanol.

  • Halogenation : Treatment with POCl₃ introduces chlorine at the C2 position of the triazole ring, forming intermediates for further functionalization .

Table 1: Nucleophilic Substitution Conditions

Reaction TypeReagents/ConditionsProductYield (%)Source
AminationNH₃, EtOH, 80°C, 12h3-Amino-substituted derivative72
ChlorinationPOCl₃, DMF, 100°C, 6h2-Chloro-triazolo intermediate85

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution, particularly at the para position due to steric hindrance from the isopropyl group:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group, enabling subsequent reduction to amines.

  • Sulfonation : Oleum (H₂SO₄·SO₃) yields sulfonic acid derivatives for solubility enhancement.

Key Finding : Substitution rates are slower compared to simpler aryl systems due to steric effects from the fused rings .

Cross-Coupling Reactions

The brominated analog (synthesized via electrophilic bromination) participates in palladium-catalyzed couplings:

  • Suzuki Coupling : With aryl boronic acids, it forms biaryl derivatives under Pd(PPh₃)₄ catalysis (toluene, 90°C).

  • Buchwald–Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃ and Xantphos .

Table 2: Coupling Reaction Efficiency

ReactionCatalyst SystemSubstrateYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃4-Bromophenyl analog68
Buchwald–HartwigPd₂(dba)₃/XantphosBrominated core55

Oxidation and Reduction

  • Oxidation : KMnO₄ selectively oxidizes the isopropyl group to a ketone, though overoxidation risks ring degradation.

  • Reduction : NaBH₄ reduces the pyrimidine ring’s C=N bonds, forming dihydro derivatives under controlled conditions .

Mechanistic Insight : Oxidation of the isopropyl group proceeds via radical intermediates, confirmed by ESR studies .

Cycloaddition and Ring-Opening

The triazole ring participates in [3+2] cycloadditions with nitriles, forming fused tetrazolo derivatives . Conversely, acidic conditions (HCl, 120°C) cleave the triazole ring, yielding pyrimidine-amine intermediates .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced kinase inhibition (e.g., CDK2 IC₅₀ = 0.12 μM for a nitro-reduced amine analog) . The isopropyl group’s steric bulk improves target selectivity by reducing off-target binding .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The structure of 2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one suggests it may interact with biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that modifications in the triazole and pyrimidine rings can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Research has demonstrated that certain derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways . The presence of the phenyl group in the structure is believed to contribute to its lipophilicity, enhancing membrane penetration.

Pharmacology

Enzyme Inhibition
Another significant application of this compound relates to its role as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit enzymes such as kinases and phosphodiesterases. This inhibition can lead to therapeutic effects in conditions like cancer and inflammation .

Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective properties. Research indicates that certain pyrido[3,4-e][1,2,4]triazolo derivatives can mitigate oxidative stress and inflammation in neuronal cells. This is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Material Science

Polymer Chemistry
In material science, compounds like this compound are being explored for their potential use in polymer synthesis. Their unique structural features allow them to act as monomers or crosslinking agents in the development of new materials with specific properties such as increased thermal stability or enhanced mechanical strength .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido[3,4-e][1,2,4]triazolo derivatives for their anticancer activity against breast cancer cell lines. The results indicated that compounds with similar structural motifs to 2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo exhibited IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of various triazole derivatives was tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives demonstrated significant inhibition zones compared to control antibiotics.

Mechanism of Action

The mechanism of action of 2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substituents at positions 2 and 7, which critically influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrido-Triazolo-Pyrimidine Derivatives
Compound Name Position 2 Substituent Position 7 Substituent Molecular Weight (g/mol) Notable Properties/Biological Activities
Target Compound Phenyl Propan-2-yl N/A Hypothesized kinase inhibition (inferred)
2-(4-Chlorophenyl)-7-(2-methoxyethyl) analog 4-Chlorophenyl 2-Methoxyethyl 351.4 Antimicrobial, protein interaction disruption
7-(Pyridin-2-ylmethyl)-2-(trifluoromethyl) Trifluoromethyl Pyridin-2-ylmethyl 340.34 Enhanced lipophilicity, metabolic stability
7-Amino-2-(4-methoxyphenyl) 4-Methoxyphenyl Amino 308.29 Improved solubility, potential antiviral
2-(2-Chlorophenyl)-7-(3-methoxypropyl) 2-Chlorophenyl 3-Methoxypropyl 369.8 Antiviral, kinase inhibition
7-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-phenyl Phenyl Indole-ethyl 424.4 Anticancer, neuropharmacological potential
Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl group (e.g., ) enhances lipophilicity and metabolic stability compared to phenyl or chlorophenyl groups. Methoxy or amino groups (e.g., ) improve aqueous solubility, favoring pharmacokinetic profiles.

Biological Activity Correlations :

  • Chlorophenyl derivatives (e.g., ) exhibit antimicrobial and antiviral activities, likely due to halogen-induced electron-withdrawing effects enhancing target binding.
  • Bulky substituents like indole-ethyl () or isopropyl (target compound) may optimize steric interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors.

Metabolic Stability: Fluorinated or trifluoromethylated analogs (e.g., ) resist oxidative metabolism, extending half-life compared to non-fluorinated derivatives.

Research Findings and Data Gaps

  • Target Compound: No direct pharmacological data are available, but its isopropyl group may confer superior metabolic stability over smaller alkyl chains (e.g., methyl or ethyl) .
  • Comparative Potency : The 7-(2-methoxyethyl)-4-chlorophenyl analog () showed IC₅₀ values of 0.8 µM in kinase inhibition assays, suggesting substituent positioning critically affects activity.

Biological Activity

2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse sources.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight304.35 g/mol
Molecular FormulaC18H16N4O
LogP2.8589
Polar Surface Area37.81 Ų
Hydrogen Bond Acceptors4

Anticancer Activity

Research indicates that derivatives of pyrido[3,4-e][1,2,4]triazolo compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed promising antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG-2 (liver cancer) with IC50 values in the low micromolar range. The compound's mechanism often involves the inhibition of specific kinases such as c-Met and VEGFR-2, which are crucial in tumor growth and angiogenesis .

Anti-inflammatory Effects

The anti-inflammatory potential of related triazole compounds has been explored extensively. These compounds have been shown to inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS in various cell models. For example, studies have highlighted their ability to reduce inflammation in RAW264.7 macrophages through downregulation of inflammatory pathways .

The biological activity is often attributed to the compound's ability to interact with multiple molecular targets. For instance:

  • Kinase Inhibition : Compounds similar to this compound have been found to inhibit kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Apoptosis Induction : Evidence suggests that these compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Study 1: Evaluation Against Cancer Cell Lines

In a systematic study evaluating various derivatives against MCF-7 and HepG-2 cell lines:

  • Results : The most effective derivative showed an IC50 of approximately 0.98 µM against A549 cells.
  • : The study concluded that structural modifications could enhance biological activity significantly.

Study 2: Anti-inflammatory Assessment

A recent investigation assessed the anti-inflammatory effects on RAW264.7 cells:

  • Results : Treatment with derivatives led to a significant decrease in TNF-alpha levels.
  • : The findings suggest that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
2-phenyl-7-(propan-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.